molecular formula C9H19NO B1290393 (1-Isopropylpiperidin-3-yl)methanol CAS No. 752970-45-9

(1-Isopropylpiperidin-3-yl)methanol

Cat. No.: B1290393
CAS No.: 752970-45-9
M. Wt: 157.25 g/mol
InChI Key: LZXLHLSTUPFULX-UHFFFAOYSA-N
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Description

(1-Isopropylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1-Isopropylpiperidin-3-yl)ketone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Isopropylpiperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isopropylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to various receptors or enzymes. The piperidine ring provides structural rigidity, which is important for its biological activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison: (1-Isopropylpiperidin-3-yl)methanol is unique due to the position of the hydroxymethyl group on the third carbon of the piperidine ring. This structural feature distinguishes it from similar compounds where the hydroxymethyl group may be located at different positions or on different ring systems. This positional difference can significantly impact the compound’s chemical reactivity and biological activity .

Properties

IUPAC Name

(1-propan-2-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLHLSTUPFULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634958
Record name [1-(Propan-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752970-45-9
Record name [1-(Propan-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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